Silane, (3-isocyanatopropyl)dimethoxymethyl-

説明

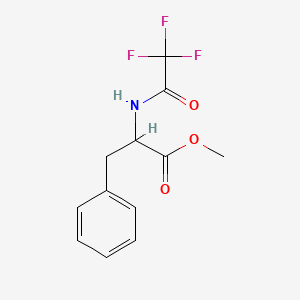

Silane, (3-isocyanatopropyl)dimethoxymethyl-, also known as γ-isocyanatopropylmethyl dimethoxysilane, is an organosilicon compound . It is a type of coupling agent that has become increasingly important due to its wide range of applications in the fields of chemistry and materials science.

Molecular Structure Analysis

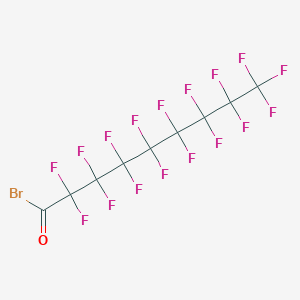

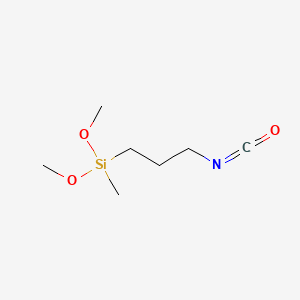

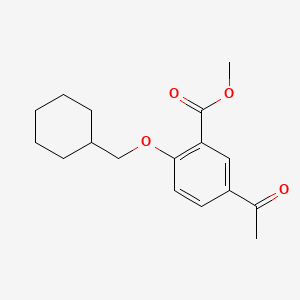

The molecular formula of Silane, (3-isocyanatopropyl)dimethoxymethyl- is C7H15NO3Si . Its molecular weight is 189.28 .Chemical Reactions Analysis

Silane, (3-isocyanatopropyl)dimethoxymethyl- contains isocyanate groups that can participate in the reaction and siloxane groups that can be cured by moisture .Physical And Chemical Properties Analysis

Silane, (3-isocyanatopropyl)dimethoxymethyl- has a predicted boiling point of 193.9±23.0 °C and a predicted density of 0.96±0.1 g/cm3 . It is a clear, colorless liquid .科学的研究の応用

Polyurethane Adhesives : Silane coupling agents like 3-Isocyanatopropyl triethoxy silane are used to improve the hydrolytic stability of polyurethane adhesives. These agents enhance the interfacial interaction between polymer and inorganic materials or metals, leading to better properties like modulus and thermal stability in adhesives (Hong Ju et al., 2013).

Epoxy Coatings and Corrosion Protection : In studies on corrosion protection and adhesion properties of epoxy coatings, silane coatings including 3-(Triethoxysilyl)propyl isocyanate have been used to improve the corrosion resistance and adhesion properties of top epoxy coatings, especially on steel substrates (N. Parhizkar et al., 2018).

Modification of Zeolites : Organosilanes like dimethoxydimethyl silane and propyltrimethoxy silane are used to modify zeolites, influencing their hydrophilic behavior. This modification has implications for water adsorption applications, particularly at low temperatures (L. Bonaccorsi et al., 2016).

Surface Functionalization : Gamma-isocyanatopropyl triethoxysilane is used to functionalize silica surfaces. This approach allows for the modification of surfaces and interfaces without the need for specialized synthesis of unique coupling agents (Brandon M. Vogel et al., 2008).

Organic-Rich Hybrid Materials : The chemistry of isocyanates, including gamma-isocyanato propyl triethoxy silane, is used in the preparation of organic-rich hybrid organic/inorganic materials. These materials have potential applications in various fields due to their structural and morphological properties (S. Cuney et al., 1996).

Electrolyte Solvents for Li-ion Batteries : Novel silane compounds are synthesized and used as non-aqueous electrolyte solvents in lithium-ion batteries. These silane molecules, such as {2-[2-(2-methoxyethoxy)ethoxy]ethoxy} trimethylsilane, show excellent stability and conductivity, suggesting their potential in battery technologies (K. Amine et al., 2006).

Thermal Degradation Behavior in Polypropylene : Silicon-containing compounds like N-[3-(dimethoxymethyl-silanyl)-propyl]-N′-ethane-1,2-diamine are used to study the thermal degradation behavior and flame retardancy in polypropylene, showcasing their potential in enhancing material properties (Qiang-Lin Li et al., 2005).

作用機序

Silane, (3-isocyanatopropyl)dimethoxymethyl-, also known as (3-ISOCYANATOPROPYL)DIMETHOXYMETHYLSILANE, is a specialized molecule gaining attention in the chemical industry for its versatility and efficiency in various applications . This compound serves as a pivotal component in advanced material science .

Target of Action

The primary targets of this compound are various substrates due to the presence of silicon in its structure . The silane base provides a robust backbone that is highly reactive .

Mode of Action

The compound interacts with its targets through its reactive nature. The reactivity is further enhanced by the dimethoxymethyl groups, which offer additional sites for reactions, particularly with alcohols and water, leading to cross-linking abilities . The isocyanatopropyl group is another critical component of this compound. This functional group is renowned for its reactivity with nucleophiles, particularly amines, and alcohols, which allows it to form urethanes and urea derivatives .

Biochemical Pathways

The compound affects the pathways related to the formation of urethanes and urea derivatives . These reactions are crucial for applications in polymers and coatings where durability and chemical resistance are required .

Pharmacokinetics

It’s known that the compound has a boiling point of 1939±230 °C (Predicted), a density of 096±01 g/cm3 (Predicted), and a specific gravity of 103 . It also reacts slowly with moisture/water .

Result of Action

The molecular and cellular effects of the compound’s action result in more durable and resilient materials . This opens new avenues for development in coatings, adhesives, and sealants .

Action Environment

It’s known that the compound is relatively stable at room temperature .

Safety and Hazards

Silane, (3-isocyanatopropyl)dimethoxymethyl- is classified as a dangerous substance. It is highly flammable and can cause harm if inhaled or comes into contact with the skin and eyes . It is recommended to avoid formation of dust and aerosols, and to provide appropriate exhaust ventilation at places where dust is formed .

特性

IUPAC Name |

3-isocyanatopropyl-dimethoxy-methylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3Si/c1-10-12(3,11-2)6-4-5-8-7-9/h4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNTRMVRTACZZIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(CCCN=C=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201272428 | |

| Record name | (3-Isocyanatopropyl)dimethoxymethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201272428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26115-72-0 | |

| Record name | (3-Isocyanatopropyl)dimethoxymethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26115-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Isocyanatopropyl)dimethoxymethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201272428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-isocyanatopropyl-dimethoxy-methylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-Chloroethyl)-9-hydroxy-2-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3120141.png)

![[(2R,3S,4R,5R,6S)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate](/img/structure/B3120192.png)